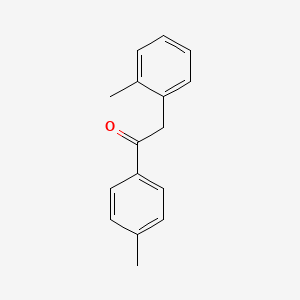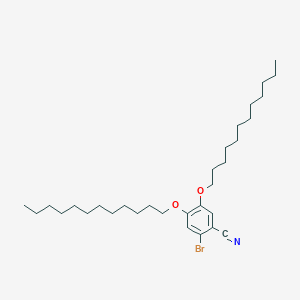
2-Bromo-4,5-bis(dodecyloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-bis(dodecyloxy)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and two dodecyloxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-bis(dodecyloxy)benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4,5-dihydroxybenzonitrile. The hydroxyl groups are then alkylated with dodecyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aromatic nitriles with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. Its structural properties make it suitable for use in electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-bis(dodecyloxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and dodecyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can form hydrogen bonds and coordinate with metal ions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzonitrile: This compound has a similar structure but with a fluorine atom instead of the dodecyloxy groups.
2-(Bromomethyl)benzonitrile: It features a bromomethyl group instead of the dodecyloxy groups.
Uniqueness: 2-Bromo-4,5-bis(dodecyloxy)benzonitrile is unique due to the presence of long alkyl chains (dodecyloxy groups), which impart distinct physical and chemical properties. These groups can enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions .
Properties
CAS No. |
114364-57-7 |
|---|---|
Molecular Formula |
C31H52BrNO2 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-bromo-4,5-didodecoxybenzonitrile |
InChI |
InChI=1S/C31H52BrNO2/c1-3-5-7-9-11-13-15-17-19-21-23-34-30-25-28(27-33)29(32)26-31(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
KHKCOSBPSGZBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#N)Br)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


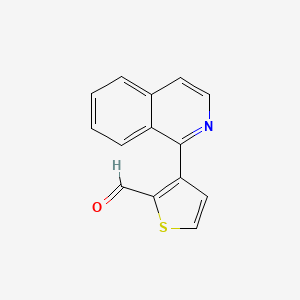

![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
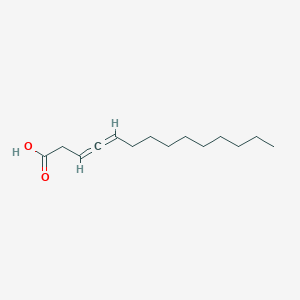
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
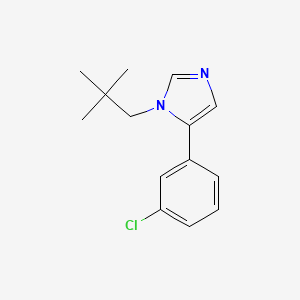
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)



